molecular formula C2Cl2N2O2S B13701366 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide CAS No. 55904-85-3

3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide

Cat. No.: B13701366
CAS No.: 55904-85-3
M. Wt: 187.00 g/mol
InChI Key: WGHQVHRXJVGVLU-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C2Cl2N2S. It is a chlorinated thiadiazole, known for its applications in various scientific fields. This compound is characterized by its stability and unique chemical properties, making it a valuable substance in research and industrial applications.

Preparation Methods

The synthesis of 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of cyanogen with sulfur dichloride in the presence of a catalytic amount of chloride ion. The reaction is carried out in an organic solvent such as dimethylformamide, tetrahydrofuran, dimethylacetamide, or N-methylpyrrolidone. The chloride ion catalyst can be obtained from ionic chlorine compounds like tetraethylammonium chloride, tetramethylammonium chloride, or potassium chloride .

Industrial production methods for this compound are designed to be economical and yield high purity products. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur dichloride, cyanogen, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide involves its interaction with molecular targets in biological systems. It acts as an electrophilic sulfur transfer reagent, facilitating the formation of various sulfur-containing compounds. The pathways involved in its action include nucleophilic substitution and redox reactions, which are crucial for its inhibitory effects on nitrification and its role in drug synthesis .

Comparison with Similar Compounds

3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its stability, reactivity, and versatility in various scientific and industrial applications.

Properties

CAS No.

55904-85-3

Molecular Formula

C2Cl2N2O2S

Molecular Weight

187.00 g/mol

IUPAC Name

3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide

InChI

InChI=1S/C2Cl2N2O2S/c3-1-2(4)6-9(7,8)5-1

InChI Key

WGHQVHRXJVGVLU-UHFFFAOYSA-N

Canonical SMILES

C1(=NS(=O)(=O)N=C1Cl)Cl

Origin of Product

United States

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